
2-(1-Amino-2,2-dimethylpropyl)-4-bromo-3,5-dimethylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Amino-2,2-dimethylpropyl)-4-bromo-3,5-dimethylphenol is an organic compound with a complex structure that includes an amino group, a bromine atom, and multiple methyl groups attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-2,2-dimethylpropyl)-4-bromo-3,5-dimethylphenol typically involves multiple steps. One common method starts with the bromination of 3,5-dimethylphenol to introduce the bromine atom at the 4-position. This is followed by the alkylation of the phenol with 1-amino-2,2-dimethylpropane under basic conditions to attach the amino group and the dimethylpropyl group to the phenol ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Amino-2,2-dimethylpropyl)-4-bromo-3,5-dimethylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: De-brominated phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(1-Amino-2,2-dimethylpropyl)-4-bromo-3,5-dimethylphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(1-Amino-2,2-dimethylpropyl)-4-bromo-3,5-dimethylphenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom and phenol ring can participate in various chemical interactions. These interactions can affect cellular pathways and processes, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-Amino-2,2-dimethylpropyl)-4-chloro-3,5-dimethylphenol: Similar structure but with a chlorine atom instead of bromine.
2-(1-Amino-2,2-dimethylpropyl)-4-fluoro-3,5-dimethylphenol: Similar structure but with a fluorine atom instead of bromine.
2-(1-Amino-2,2-dimethylpropyl)-4-iodo-3,5-dimethylphenol: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 2-(1-Amino-2,2-dimethylpropyl)-4-bromo-3,5-dimethylphenol imparts unique reactivity and properties compared to its analogs with different halogens. Bromine’s size and electronegativity influence the compound’s chemical behavior and interactions, making it distinct in its applications and effects.
Propriétés
Formule moléculaire |
C13H20BrNO |
|---|---|
Poids moléculaire |
286.21 g/mol |
Nom IUPAC |
2-(1-amino-2,2-dimethylpropyl)-4-bromo-3,5-dimethylphenol |
InChI |
InChI=1S/C13H20BrNO/c1-7-6-9(16)10(8(2)11(7)14)12(15)13(3,4)5/h6,12,16H,15H2,1-5H3 |
Clé InChI |
OSLQXEJIDOIGTR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1Br)C)C(C(C)(C)C)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



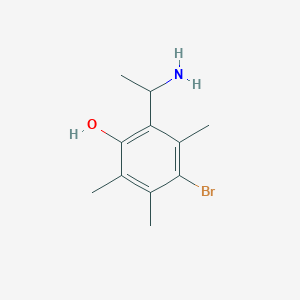
![3-[(Piperidin-4-yl)methyl]-1,3-oxazolidine-2,4-dione](/img/structure/B15275389.png)
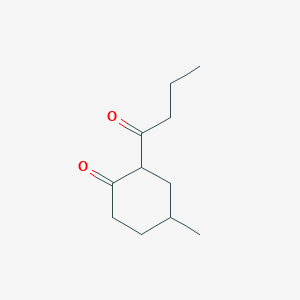
![2-[(Prop-2-yn-1-yloxy)amino]benzoic acid](/img/structure/B15275401.png)
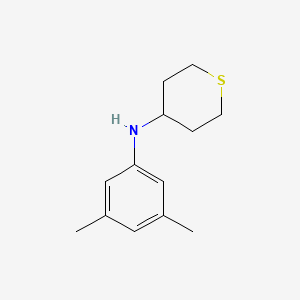

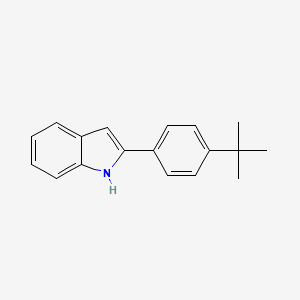


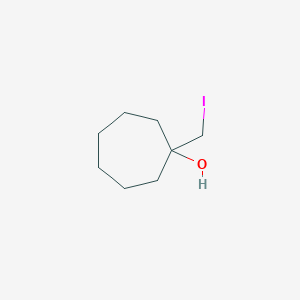
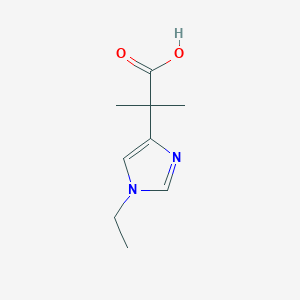

![7-Cyclopropyl-4H,5H,6H,7H-furo[2,3-c]pyridine](/img/structure/B15275469.png)
